Aculeatin

Description

Structure

3D Structure

Properties

IUPAC Name |

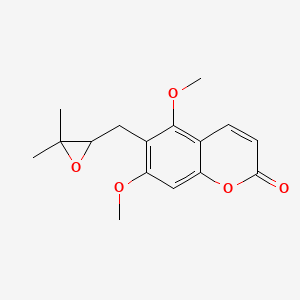

6-[(3,3-dimethyloxiran-2-yl)methyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-16(2)13(21-16)7-10-11(18-3)8-12-9(15(10)19-4)5-6-14(17)20-12/h5-6,8,13H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSSBQWTSOMKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=C3C(=C2OC)C=CC(=O)O3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Investigations of Aculeatin

Plant Sources and Geographic Distribution

Aculeatin has been primarily identified in two notable plant genera: Amomum and Toddalia.

Amomum aculeatum (Zingiberaceae) as a Primary Source

Amomum aculeatum Roxb., a herbaceous plant belonging to the Zingiberaceae family, is recognized as a source of this compound and a series of structurally related compounds known as aculeatins A-D nih.govnih.gov. This plant is distributed in Southeast Asia, including Indonesia, Malaysia, Papua New Guinea, the Andaman Islands, Thailand, and Vietnam nih.govnih.govtheferns.infoefloraofindia.com. It is typically found in primary and teak forests at elevations up to 800 meters theferns.info. Amomum species are generally evergreen perennial herbs that inhabit wet forest margins longdom.org.

Initial phytochemical studies on Amomum aculeatum characterized aculeatins A-D, which possess a 1,7-dioxadispiro[5.1.5.2]pentadecane-type structure nih.govnih.gov. Aculeatins A and B, in particular, are epimers of 4-hydroxy-2-tridecyl-1,7-dioxadispiro[5.1.5.2]pentadeca-9,12-dien-11-one uni-konstanz.de. This compound D is a 1,7-dioxa-dispiro[5.1.5.2]pentadeca-9,12-dien-11-one derivative nih.gov.

Toddalia asiatica (Rutaceae) as a Source of this compound and Related Coumarins

Toddalia asiatica (L.) Lam., a woody liana in the Rutaceae family, is another significant source of this compound, which in this context is a prenylated coumarin (B35378) nih.govias.ac.in. Toddalia asiatica is widely distributed across tropical Africa and southeastern Asia, including India and China nih.govcas.cnkew.org. It is often found in forests near rivers or streams and can grow in clay soils sanbi.org. The plant is known for its rich composition of coumarins and alkaloids nih.gov.

Phytochemical investigations of Toddalia asiatica have led to the isolation of numerous coumarins, including this compound ias.ac.inacgpubs.org. Other coumarins isolated from this plant include toddaculin (B1236729), suberosin, toddalolactone, and toddalenone ias.ac.innih.govjst.go.jp.

Methodologies for this compound Isolation from Natural Matrices

The isolation of this compound and its analogues from plant materials involves various extraction and purification techniques.

Extraction Techniques

Plant materials, such as the leaves and rhizomes of Amomum aculeatum or the root bark and roots of Toddalia asiatica, are typically subjected to extraction using different solvents. For Amomum aculeatum, dried and milled leaves have been extracted with methanol (B129727) nih.gov. The resulting methanol extract can then be partitioned with solvents of increasing polarity, such as hexanes, chloroform (B151607), and ethyl acetate (B1210297) nih.gov. For Toddalia asiatica, sequential cold extraction of ground root bark has been performed using n-hexane, ethyl acetate, and methanol ias.ac.in. Air-dried roots of T. asiatica have also been extracted with ethanol (B145695) acgpubs.org.

Purification Strategies (e.g., Activity-Guided Fractionation)

Purification of this compound and its analogues often involves chromatographic methods. Activity-guided fractionation has been a key strategy in isolating bioactive compounds, including aculeatins, from extracts of Amomum aculeatum nih.govacs.orgnih.gov. This process involves testing fractions of the extract for a specific biological activity (e.g., cytotoxicity) and then further purifying the active fractions nih.govresearchgate.net.

For Amomum aculeatum, hexanes and chloroform-soluble extracts exhibiting significant cytotoxicity have been subjected to silica (B1680970) gel column chromatography, eluted with gradients of chloroform and methanol nih.gov. Further purification of fractions has involved additional silica gel chromatography and HPLC nih.gov.

From Toddalia asiatica, purification has utilized silica gel column chromatography with various solvent systems, such as dichloromethane-methanol gradients ias.ac.in. Low pressure chromatography and flash chromatography have also been employed ias.ac.in. Techniques like Sephadex LH-20 and ODS column chromatography, as well as preparative HPLC, have been used for the purification of coumarins from T. asiatica mdpi.com.

Identification and Characterization of this compound Analogues from Natural Sources

Phytochemical investigations have led to the identification and characterization of several this compound analogues from Amomum aculeatum and Toddalia asiatica.

From Amomum aculeatum, aculeatins A, B, C, and D, characterized as dioxadispiroketal-type compounds, were initially reported nih.govnih.govuni-konstanz.de. Further studies on A. aculeatum leaves led to the isolation of three new dioxadispiroketal-type compounds (compounds 3-5) and two new oxaspiroketal-type compounds (compounds 6 and 7) nih.govacs.orgnih.gov. This compound F, structurally related to this compound A but with two fewer methylene (B1212753) units in the aliphatic side chain, has also been isolated nih.gov. Aculeatols A-D, which are new this compound derivatives, along with the known aculeatins A and B, have been isolated from the leaves and rachis of A. aculeatum nih.gov.

From Toddalia asiatica, this compound itself is a prenylated coumarin. In addition to this compound, numerous other coumarins have been isolated and characterized. These include simple coumarins, furanocoumarins, pyrancoumarins, and dicoumarins nih.gov. Examples of coumarins found in T. asiatica include toddaculin, toddalolactone, coumurrayin, suberosin, toddalenol, and toddalenone ias.ac.innih.govjst.go.jpjournalirjpac.com. Recent studies have also reported the isolation of new coumarin glycosides and six novel coumarins with isoprenyl or geranyl side chains, named toddasirins A-F, from the roots of T. asiatica mdpi.com.

The structures of these compounds are typically established using spectroscopic methods, including NMR spectroscopy (1D and 2D, such as COSY, HSQC, HMBC, NOESY), mass spectrometry (HRESIMS, DEI, DCI, FAB-MS), and by comparison with published data nih.govnih.govuni-konstanz.denih.govias.ac.inacgpubs.orgjournalirjpac.com. Single-crystal X-ray diffraction and ECD calculations have also been used for structural elucidation and determination of absolute configurations nih.gov.

Aculeatins A-F and Other Natural Derivatives

This compound itself has been reported in Zanthoxylum asiaticum. nih.gov A family of related natural products, known as aculeatins A-F, have been isolated from the rhizomes of Amomum aculeatum Roxb., a plant traditionally used in Papua New Guinea for treating fever and malaria. nih.govoup.comrsc.org Initial phytochemical work on Amomum aculeatum led to the characterization of aculeatins A-D, which were noted for their antibacterial, antiprotozoal, and cytotoxic activities. nih.gov Aculeatins A and B are epimeric compounds. researchgate.net this compound E was identified as a 1,7-dioxadispiro[5.1.5.2]pentadeca-9,12-dien-11-one derivative with specific stereochemistry at the C-2, C-4, and C-6 positions. nih.gov this compound F is also recognized as a natural product. naturalproducts.net

Aculeatins A, B, and D have been subjects of chemical synthesis efforts due to their unusual structures and biological activities. nih.gov Semi-synthetic derivatives of aculeatins A and B have also been prepared and evaluated, revealing insights into structure-activity relationships. nih.gov For instance, modifications to the hydroxyl group at the C-4 position in aculeatins A and B generally resulted in decreased cytotoxic activity, suggesting the importance of this functional group for potency within this compound group. nih.gov

Five new constituents (compounds 3–7) were isolated from A. aculeatum in one study, in addition to aculeatins A (1) and B (2). nih.gov These new compounds showed cytotoxic activity comparable in potency to aculeatins A and B against human cancer cell lines. nih.gov

Here is a summary of some of the aculeatins and their sources:

| Compound Name | Source Plant | Notes |

| This compound | Zanthoxylum asiaticum | Reported occurrence. nih.gov |

| This compound A | Amomum aculeatum | Dispirocyclic, antimalarial activity. rsc.orgresearchgate.net |

| This compound B | Amomum aculeatum | Epimer of this compound A. researchgate.net |

| This compound C | Amomum aculeatum | Isolated along with A and B. researchgate.netnih.gov |

| This compound D | Amomum aculeatum | Isolated along with A-C. nih.govmdpi.com |

| This compound E | Amomum aculeatum | New constituent with specific stereochemistry. nih.gov |

| This compound F | Amomum aculeatum | Recognized natural product. naturalproducts.net |

Related Spiroketal and Coumarin Structures

The chemical structure of this compound features a coumarin core with an attached epoxide and methoxy (B1213986) groups. nih.gov Aculeatins A-F, on the other hand, possess a unique dispirocyclic skeleton, specifically a 1,7-dioxadispiro[5.1.5.2]pentadecane core, which includes a spiroketal ring system connected with a cyclohexadienone moiety. researchgate.netnih.gov This spiroketal structure is a key characteristic of this family of natural products.

Spiroketals are cyclic ketals where two rings share a single spiro atom, and the two ketal oxygens flanking this atom each belong to one of the rings. nih.gov This structural motif is found in a variety of natural products isolated from diverse sources, including microbes, fungi, plants, insects, and marine organisms. nih.gov The spiroketal core of aculeatins A and B is a 1,7-dioxadispiro[5.1.5.2]pentadecane system. researchgate.net

The synthesis of aculeatins A and B has been explored, with different approaches focusing on the stereoselective construction of this spiroketal moiety. researchgate.netmdpi.comnih.gov These synthetic efforts highlight the chemical complexity and interest in the spiroketal framework present in aculeatins. researchgate.net

While this compound itself is a coumarin derivative, the aculeatins A-F represent a distinct structural class featuring a spiroketal system. The phytochemical investigations of Amomum species have revealed the presence of both types of compounds, along with other chemical classes such as flavonoids and terpenoids. researchgate.net

Structural Elucidation and Stereochemical Analysis of Aculeatin Compounds

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopic methods are fundamental tools in organic chemistry for identifying functional groups, determining connectivity, and ultimately, elucidating the full structure of a molecule. For complex natural products like aculeatins, advanced NMR and mass spectrometry techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing how atomic nuclei respond to a magnetic field and radiofrequency pulses, chemists can deduce the connectivity and environment of atoms within a molecule.

Proton NMR (¹H-NMR) spectroscopy is used to identify different types of hydrogen atoms in a molecule based on their chemical environment. The chemical shift (δ), multiplicity (splitting pattern), and integration of signals in a ¹H-NMR spectrum provide clues about the neighboring atoms and the number of protons in each environment. Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts in a ¹³C-NMR spectrum are indicative of the hybridization and electronic environment of each carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C-NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary carbon). Analysis of ¹H and ¹³C NMR data is a crucial first step in the structural elucidation of aculeatins thieme-connect.comacgpubs.org. For instance, comparing the ¹H and ¹³C NMR chemical shifts of different aculeatin derivatives can reveal identical carbon skeletons or highlight differences in functional groups or side chains nih.gov.

Two-dimensional NMR experiments provide correlation maps between different nuclei, offering deeper insights into molecular connectivity and spatial relationships princeton.eduepfl.ch.

COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled to each other through typically two or three bonds (¹H-¹H connectivity). COSY spectra help in establishing proton spin systems within the molecule princeton.eduepfl.chemerypharma.com.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbons to which they are directly attached (¹H-¹³C one-bond connectivity). This is invaluable for assigning carbon signals based on known proton assignments princeton.eduepfl.chemerypharma.com. Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups epfl.ch.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two to four (or sometimes five) bonds (long-range ¹H-¹³C connectivity). This is particularly useful for identifying quaternary carbons and establishing connectivity across heteroatoms or ring systems princeton.eduepfl.chemerypharma.commdpi.com.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY spectra show correlations between protons that are spatially close to each other, regardless of the number of bonds separating them (through-space correlation). NOESY data is essential for determining the relative stereochemistry and conformation of a molecule princeton.eduepfl.chresearchgate.net. For example, NOE correlations have been used to confirm relative configurations at chiral centers in this compound-type structures nih.gov.

Detailed analysis of 2D NMR data, such as COSY, HSQC, HMBC, and NOESY, is critical for making comprehensive assignments of ¹H and ¹³C NMR signals and piecing together the molecular structure of this compound compounds acgpubs.orgnih.gov.

1H-NMR and 13C-NMR Analysis

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a technique used to determine the exact molecular mass of a compound with high precision measurlabs.comalevelchemistry.co.uk. Unlike low-resolution mass spectrometry, which provides nominal mass, HR-MS measures mass-to-charge ratios (m/z) to several decimal places, allowing for the determination of the elemental composition of the molecule measurlabs.comalevelchemistry.co.ukresearchgate.net. This is crucial for confirming the molecular formula of isolated this compound compounds nih.gov. HR-MS data, often obtained using techniques like HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry), provides a highly accurate molecular ion peak that can be compared to calculated masses for proposed structures acgpubs.orgnih.gov. The fragmentation pattern observed in mass spectrometry can also provide additional structural information.

Stereochemical Assignment and Absolute Configuration Determination

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of characterizing natural products like aculeatins, which often possess multiple chiral centers. Determining the relative and absolute configuration of these centers is essential for understanding their biological activity and properties.

Impact of Stereochemistry on this compound Research

Stereochemistry plays a crucial role in the study of this compound compounds, influencing their synthesis and biological activity . Aculeatins A and B, for instance, are epimeric spiroacetals, highlighting the importance of stereochemical control in their synthesis researchgate.net. The absolute configurations of aculeatins A, B, and D have been established through enantioselective synthesis and NOE measurements of the obtained isomers nih.gov. Specifically, the correct configurations for aculeatins A and B are reported as abs-[2R,4R,6R] and abs-[2R,4R,6S], respectively nih.gov. The biological activity of drug molecules, including natural products like this compound, is often highly dependent on their stereochemistry, with different stereoisomers potentially exhibiting varying potencies, efficacies, or even different effects . Research into this compound and its analogues has aimed to understand the relationship between stereochemistry and antimalarial activity, particularly around the spirocyclohexadienone scaffold rsc.orgresearchgate.netresearchgate.net.

Structural Features and Core Scaffolds of this compound

This compound compounds are characterized by several distinct structural features and core scaffolds, which contribute to their biological properties researchgate.netrsc.orgresearchgate.netnih.govscientific.netrsc.org. The unique dispiro skeleton is a defining characteristic that has attracted significant attention from the synthetic organic chemistry community nih.govresearchgate.net.

Spirocyclohexadienone Pharmacophore

One apparent pharmacophoric group in this compound is the spirocyclohexadienone moiety rsc.org. This structural feature is considered prone to act as a Michael acceptor, potentially interacting covalently with cellular targets rsc.org. Structure-activity relationship studies around the spirocyclohexadienone pharmacophoric scaffold have provided insights into the antimalarial activities of this compound-like analogues rsc.orgresearchgate.netresearchgate.net. The spirodienone skeleton is recognized as a pharmacophore and plays an important role in biological activities, including antitumor activity sci-hub.se.

1,7-Dioxadispiro[5.1.5.2]pentadecane Skeleton

A central and unprecedented structural feature of several aculeatins, including aculeatins A-D, is the tricyclic 1,7-dioxadispiro[5.1.5.2]pentadecane (1,7-DODSP) skeleton researchgate.netnih.govresearchgate.netrsc.orgnih.govscientific.netrsc.orgthieme-connect.com. This unique dispiroketal system, connected with a cyclohexadienone moiety, has been a significant target in total synthesis efforts due to its fascinating architecture and the bioactivity of the compounds containing it researchgate.netnih.govresearchgate.net. The construction of this core skeleton is a key challenge in the synthesis of aculeatins researchgate.netrsc.org.

Coumarin (B35378) Derivatives in this compound Research

While some sources classify certain this compound compounds as coumarin derivatives or mention this compound in the context of coumarin research, it's important to note the structural differences between the core this compound skeleton (specifically the 1,7-dioxadispiro[5.1.5.2]pentadecane system) and the fundamental coumarin structure (a benzo-α-pyranone nucleus) nih.govresearchgate.netpnrjournal.comdntb.gov.uaresearchgate.netjst.go.jp. Some research refers to "this compound" (PubChem CID 5316354) as a coumarin derived from Toddalia asiatica nih.govresearchgate.netpnrjournal.comdntb.gov.uaresearchgate.netjst.go.jp. This specific compound has a different structure (C16H18O5) compared to aculeatins A (C26H42O4) and B (epimer of A) which contain the dioxadispiro pentadecane (B166386) skeleton nih.govnih.gov. Studies on this coumarin-type this compound have explored its effects on adipocyte differentiation and lipolysis, as well as its anti-inflammatory properties researchgate.netpnrjournal.comresearchgate.netjst.go.jp. It is crucial to distinguish between the different compounds referred to as "this compound" in the literature, as their structures and origins can vary.

Biosynthetic Pathways and Biogenesis of Aculeatin

Proposed Biogenetic Routes to Aculeatin Compounds

The aculeatins, including this compound A, B, and D, are a group of natural products isolated from plants such as Amomum aculeatum. These compounds feature a distinctive dispiro skeleton containing a spiroketal ring system connected with a cyclohexadienone moiety. researchgate.netnih.govscispace.com Proposed biogenetic routes to this compound compounds often draw parallels from synthetic strategies that aim to mimic plausible natural transformations.

One significant strategy in the synthesis of aculeatins involves a biomimetic cascade reaction. thieme-connect.com This approach often utilizes phenol (B47542) oxidative dearomatization (POD) followed by spiroketalization. thieme-connect.comrsc.orgacs.org The core 1,7-dioxadispiro[5.1.5.2]pentadecane skeleton of aculeatins A and B has been synthesized using concomitant deprotecting dithiane-phenolic oxidative reactions. researchgate.net Another proposed route involves a double intramolecular oxa-Michael addition (DIOMA) of secondary/tertiary alcohols following phenol oxidative dearomatization. acs.orgnih.gov This suggests that in nature, similar oxidative and cyclization reactions catalyzed by enzymes could be involved in constructing the unique spiro architecture of aculeatins.

The biogenetic parent of this compound (sometimes referred to as this compound hydrate) is suggested to be toddaculin (B1236729), a coumarin (B35378) derivative isolated from Toddalia asiatica. gla.ac.uk Toddaculin is established as 5,7-dimethoxy-6-(3,3-dimethylallyl)coumarin. gla.ac.uk This suggests a potential pathway where a coumarin precursor undergoes prenylation and subsequent modifications, including epoxidation and cyclization, to form the this compound scaffold.

Enzymatic Mechanisms Involved in this compound Biosynthesis

While specific enzymes directly involved in the biosynthesis of the coumarin-derived aculeatins (like this compound, CID 5316354) are not extensively detailed in the provided search results, research on the biosynthesis of other natural products with complex structures, including norsesquiterpenes and other coumarins, offers insights into potential enzymatic mechanisms.

Studies on the biosynthesis of norsesquiterpene aculenes (a different class of compounds produced by Aspergillus aculeatus) have identified cytochrome P450 monoxygenases as key enzymes catalyzing stepwise demethylation processes. nih.gov This highlights the role of cytochrome P450 enzymes in modifying terpene structures, a type of modification that could potentially be relevant in the biosynthesis of the prenyl side chain found in coumarins like toddaculin and subsequently this compound.

Enzymatic cyclization reactions are crucial in the formation of cyclic and spiro structures in natural products. The proposed biogenetic routes involving spiroketalization and intramolecular oxa-Michael additions imply the action of enzymes that can catalyze these specific cyclization events. While the exact enzymes for this compound biosynthesis are not explicitly named, research into the biosynthesis of other complex natural products often reveals dedicated cyclases and oxidoreductases responsible for constructing intricate ring systems and introducing oxygen functionalities.

Precursor Analysis and Labeling Studies in this compound Biogenesis

Precursor analysis and labeling studies are fundamental techniques used to unravel biosynthetic pathways. By feeding isotopically labeled potential precursor molecules to the organism producing the natural product, researchers can track the incorporation of the label into the final compound, thereby confirming intermediates and the sequence of reactions.

Although specific detailed labeling studies for the biosynthesis of this compound (the coumarin derivative) were not found within the provided search results, the concept of using radioactive or stable isotope labeling is a standard approach in natural product biogenesis research. gla.ac.uknih.govacs.org For instance, radioactive labeling techniques have been used to demonstrate the reversibility of dienone intermediates in related rearrangement reactions relevant to natural product biosynthesis. gla.ac.uk

Further research employing modern analytical techniques, such as stable isotope tracing coupled with mass spectrometry or NMR, would be invaluable in definitively mapping the biosynthetic pathway of this compound, identifying the specific enzymes involved, and understanding the precise sequence of cyclization, oxidation, and methylation events.

Synthetic Methodologies and Chemical Modifications of Aculeatin

Total Synthesis Approaches to Aculeatin Core Structures

Total synthesis efforts towards this compound have employed diverse strategies to assemble the complex spirocyclic framework. These approaches often involve the construction of key intermediates followed by cyclization reactions to form the characteristic dispiroketal system.

Stepwise Synthetic Strategies

Stepwise synthetic strategies for this compound involve the sequential construction of the molecule's different rings and stereocenters. One such approach to this compound A from 1-tetradecanal features the preparation of a 1,3-diketone via Claisen condensation, followed by cyclodehydration and an intramolecular oxa-Michael addition to a 2,3-dihydro-4H-pyran-4-one. rsc.orgscispace.comrsc.org This stepwise method has been shown to be effective in constructing the spiro structure of this compound A, potentially useful for synthesizing analogues. rsc.orgscispace.com Another stepwise strategy involved the oxidative spirocyclization of a phenol (B47542) followed by acid-catalyzed intramolecular oxa-Michael addition. rsc.orgscispace.com

Enantioselective and Diastereoselective Synthesis

Achieving control over the stereochemistry is paramount in this compound synthesis due to the presence of multiple stereocenters and the desire to synthesize specific enantiomers and diastereomers. Numerous enantioselective and diastereoselective approaches have been developed. These include strategies utilizing asymmetric allylation, kinetic resolution, chiral pool approaches, and asymmetric aldol (B89426) reactions. rsc.orgresearchgate.netthieme-connect.com

One stereoselective synthesis of aculeatins A and B employed Maruoka enantioselective allylation, diastereoselective iodine-induced electrophilic cyclization, alkylation of a chiral aldehyde, and oxidative spirocyclization as key steps. researchgate.net Another approach to this compound A and B utilized a Crimmins modification of the Evans aldol reaction to introduce a chiral center with good diastereoselectivity. rsc.orgscispace.comscientific.net A concise total synthesis of this compound A achieved a single spiroisomer in both racemic and enantioselective fashions through phenol oxidative dearomatization and double intramolecular oxa-Michael addition. researchgate.netacs.orgnih.govacs.org Recent collective total syntheses of multiple aculeatins have featured [3+2]-cycloaddition, iron-mediated reductive N-O bond cleavage, and cascade spirocyclization in an enantioselective manner. acs.orgnih.gov

Key Reactions in this compound Total Synthesis

Several key reactions are recurrent in the total synthesis of aculeatins, enabling the formation of the characteristic spirocyclic core and the introduction of necessary functional groups and stereochemistry.

Phenolic Oxidations (e.g., PIFA-Mediated)

Phenolic oxidation plays a crucial role in the construction of the cyclohexadienone moiety, a key component of the this compound skeleton. Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a commonly used reagent for this transformation. beilstein-journals.orgthieme-connect.comsigmaaldrich.comtcichemicals.comrsc.orgchemicalbook.comabcr.comresearchgate.net PIFA-mediated oxidative spirocyclization has been employed in various this compound syntheses to form the spiroketal structure. rsc.orgresearchgate.netresearchgate.netbeilstein-journals.orgresearchgate.netrsc.org PIFA can also act as both an oxidative and acidic reagent, facilitating tandem reactions. thieme-connect.com The oxidation of a phenol with PIFA can lead to a cyclohexadienone ring, which can then undergo intramolecular cyclization. rsc.orgrsc.org

PIFA (Phenyliodine(III) bis(trifluoroacetate)), with the linear formula (CF₃CO₂)₂IC₆H₅, is a hypervalent iodine compound utilized as an electrophile and oxidant in organic synthesis. sigmaaldrich.comtcichemicals.comrsc.orgchemicalbook.comabcr.com

Spirocyclization Reactions

Spirocyclization is a pivotal step in assembling the dispirocyclic core of aculeatins, forming the spiroketal linkages. Various methods have been developed to achieve this cyclization with control over diastereoselectivity. Intramolecular oxa-Michael addition of a hydroxyl group to a 2,3-dihydro-4H-pyran-4-one has been shown to result in highly diastereoselective spirocyclization, with the hydroxyl attacking from the less hindered side. rsc.orgscispace.com PIFA-mediated oxidative spirocyclization is another prominent strategy used to construct the spiroketal framework. rsc.orgresearchgate.netresearchgate.netbeilstein-journals.orgresearchgate.netrsc.org Cascade spirocyclization reactions have also been featured in recent collective syntheses. acs.orgnih.gov

Aldol Reactions (e.g., Maruoka Enantioselective Allylation, Evans Aldol Reaction)

Aldol reactions are fundamental carbon-carbon bond forming reactions widely applied in the synthesis of complex molecules, including aculeatins. These reactions allow for the controlled introduction of functional groups and stereocenters.

Maruoka enantioselective allylation is a method used to introduce allyl groups enantioselectively. While the provided search results specifically mention Maruoka enantioselective allylation in the context of this compound synthesis researchgate.net, general information about Maruoka's work in asymmetric allylation often involves the use of chiral catalysts, such as C₂-symmetric quaternary ammonium (B1175870) salt catalysts for phase-transfer catalysis or chiral Lewis acids. nih.govwikipedia.orgacs.orgnih.gov These methods enable the stereoselective addition of allyl nucleophiles to carbonyl compounds.

The Evans aldol reaction is a well-established method for achieving stereoselective aldol additions using chiral oxazolidinone auxiliaries. scientific.netchem-station.comscientific.netslideshare.nettcichemicals.comalfa-chemistry.comwikipedia.orgnih.gov This reaction involves the reaction of a nucleophilic oxazolidinone bearing a chiral auxiliary with an aldehyde, controlling the facial selectivity and leading to the formation of syn products under typical conditions. chem-station.comslideshare.netalfa-chemistry.com The chiral auxiliary is temporarily incorporated to induce chirality and is later removed. chem-station.comslideshare.netwikipedia.org The Evans aldol reaction has been employed in the synthesis of aculeatins to establish key stereocenters with high diastereoselectivity. rsc.orgscispace.comscientific.netscientific.netnih.gov A Crimmins modification of the Evans aldol reaction has also been used, involving a thioxothiazolidinone as a chiral auxiliary. scispace.comthieme-connect.comresearchgate.net

Intramolecular Oxa-Michael Additions

Intramolecular oxa-Michael addition is a key reaction employed in the synthesis of the this compound core structure. This reaction involves the nucleophilic attack of a hydroxyl group onto an activated alkene (a Michael acceptor) within the same molecule, leading to the formation of a cyclic ether. In the context of this compound synthesis, this cyclization is crucial for constructing the spiroketal system.

One synthetic approach to this compound A utilizes an intramolecular 5-exo-dig oxa-Michael addition to a 2,3-dihydro-4H-pyran-4-one intermediate. rsc.orgscispace.com This spirocyclization step has been shown to occur with high diastereoselectivity, with the hydroxyl group attacking from the less-hindered side, which is essential for establishing the correct stereochemistry of the spiro center. rsc.orgscispace.com Another strategy involves a double intramolecular oxa-Michael addition of secondary/tertiary alcohols, followed by selective reduction, to synthesize this compound A as a single spiroisomer. acs.orgnih.gov This highlights the versatility of intramolecular oxa-Michael additions in constructing the complex spirocyclic framework of aculeatins.

Claisen Condensation in Intermediate Preparation

Claisen condensation is a fundamental carbon-carbon bond forming reaction that has been utilized in the preparation of key intermediates for this compound synthesis. This reaction typically involves the base-mediated reaction of an ester with an enolate, resulting in the formation of a β-keto ester or a 1,3-diketone. researchgate.net

In one reported synthesis of this compound A, a Claisen condensation was employed to prepare a 1,3-diketone intermediate. rsc.orgscispace.com This intermediate is crucial for the subsequent steps that lead to the formation of the 2,3-dihydro-4H-pyran-4-one unit and the eventual spirocyclization. rsc.orgscispace.com Specifically, the condensation between an enolate derived from a ketone and an acyl chloride was used to generate the desired diketone intermediate. scispace.com This demonstrates the utility of Claisen condensation in assembling the necessary carbon framework and functional groups required for the downstream construction of the this compound scaffold.

Semi-Synthetic Derivatization of this compound Compounds

Semi-synthetic derivatization of natural products like this compound involves using the isolated natural compound as a starting material for chemical modifications. This approach allows for the generation of a series of analogues with structural variations, which can then be evaluated for altered biological activities. nih.govresearchgate.net

Aculeatins A and B, being isolated in reasonably high yields from Amomum aculeatum, have served as parent compounds for semi-synthetic modifications. nih.gov This strategy aims to generate biologically potent analogues by introducing different functional groups or modifying existing ones on the this compound core. nih.gov

Modification Strategies for Enhanced Biological Activity

Modification strategies for this compound compounds primarily focus on exploring the impact of structural changes on their biological activity, particularly their cytotoxic and antimalarial properties. acs.orgnih.govnih.gov Research has indicated that the free hydroxyl group at the C-4 position in aculeatins A and B appears to be important for potent cytotoxic activity within this compound group. nih.gov Modifications of this hydroxyl group have generally resulted in decreased cytotoxic activities. nih.gov

Semi-synthetic approaches have involved the preparation of various derivatives, such as acetates, from this compound A and B. nih.gov Evaluating the biological activity of these derivatives helps to establish structure-activity relationships (SAR) and identify key structural features responsible for the observed bioactivity. acs.orgrsc.org For instance, studies on synthetic this compound derivatives have revealed that antimalarial activity can be highly sensitive to modifications of the molecular backbone. acs.org

Preparation of this compound-Like Analogues

The preparation of this compound-like analogues involves the synthesis of compounds that share structural similarities with the natural aculeatins but may have variations in their ring systems, substituents, or stereochemistry. acs.orgnih.govrsc.orgthieme-connect.comresearchgate.net These analogues are synthesized to explore the structural requirements for biological activity and to potentially discover compounds with improved efficacy or different biological profiles. acs.orgnih.gov

Various synthetic strategies have been developed for the preparation of this compound analogues. Some approaches involve building up spirocyclic scaffolds that mimic the this compound structure. rsc.orgbeilstein-journals.org For example, new spirocyclohexadienone lactams with four- or five-membered rings containing a nitrogen atom have been synthesized as this compound analogues. rsc.org These analogues have shown inhibitory activities against Plasmodium falciparum, confirming the importance of the spirocyclohexadienone scaffold for antimalarial activity. rsc.org

Biological Activities and Mechanistic Studies of Aculeatin Non Clinical

Antimalarial Research

Antimalarial research on aculeatin has investigated its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have been conducted using different strains of the parasite to assess this compound's efficacy.

In vitro Efficacy Against Plasmodium falciparum Strains (e.g., 3D7, K1)

In vitro studies have evaluated the efficacy of this compound and its derivatives against various Plasmodium falciparum strains, including the chloroquine-sensitive strain 3D7 and the chloroquine-resistant or multidrug-resistant strain K1. Some this compound-like analogues have shown inhibitory activities against Plasmodium falciparum in vitro. researchgate.net For instance, a new this compound-like scaffold without Michael acceptor properties demonstrated efficiency at 0.86 µM against P. falciparum 3D7. researchgate.netresearchgate.net

While specific in vitro efficacy data (such as IC50 values) for the parent compound this compound against 3D7 and K1 strains were not consistently found across the search results, studies on related compounds and extracts containing this compound-like structures provide context for its potential activity. For example, some compounds from Dioscorea bulbifera bulbils were investigated against P. falciparum K1 and 3D7 strains, with varying IC50 values. d-nb.info Quercetin, a flavonoid compound, showed activity against both K1 and 3D7 strains with IC50 values of 28.47 µM and 50.99 µM, respectively. d-nb.info Another study on compounds from Annonaceae plants reported antiplasmodial activity against the K1 multidrug-resistant strain with IC50 values in the range of 7.8 to 9.3 µM for some compounds, which also exhibited cytotoxicity against cancer cell lines. mdpi.com

These findings suggest that compounds structurally related to this compound can exhibit in vitro antimalarial activity against both sensitive and resistant P. falciparum strains.

Molecular and Cellular Mechanisms of Antimalarial Action

Understanding the molecular and cellular mechanisms by which this compound and its analogues exert antimalarial effects is crucial for drug development. Research has focused on potential targets within the Plasmodium falciparum parasite.

Inhibition of Plasmodium falciparum Thioredoxin Reductase (PfTrxR)

Plasmodium falciparum relies on the thioredoxin system, including the enzyme thioredoxin reductase (PfTrxR), for redox homeostasis and defense against oxidative stress. nih.govnih.gov PfTrxR has been validated as a potential drug target for malaria chemotherapy. nih.govacs.org

Studies have investigated the inhibition of PfTrxR by this compound and its derivatives. Some this compound analogues with Michael acceptor inhibitors have been tested for their effects on PfTrxR activity. nih.gov These analogues, including (-)-aculeatin A, required pre-incubation with TrxR before inhibitory effects were detected, consistent with a mechanism of covalent modification. nih.gov The C-terminal redox center of PfTrxR appears to be a target for modification by (-)-aculeatin. nih.gov

Unsaturated Mannich bases, identified as mechanism-based inhibitors of PfTrxR, have been shown to inactivate the enzyme by alkylating the C-terminal redox-active catalytic Cys-Cys pair. acs.orgresearchgate.net While the direct interaction of this compound itself with PfTrxR is indicated, much of the detailed mechanistic understanding in the search results pertains to this compound analogues and related compound classes like Mannich bases that share structural features or proposed mechanisms. nih.govacs.orgresearchgate.net

Exploration of Alternative Modes of Action

Beyond PfTrxR inhibition, researchers have explored alternative modes of action for this compound-like compounds. While the search results primarily highlight PfTrxR as a key target, the identification of this compound-like scaffolds without Michael acceptor properties that are still effective against P. falciparum suggests that other mechanisms might be involved. researchgate.net

The complex life cycle of the malaria parasite and the emergence of drug resistance necessitate the exploration of diverse targets and mechanisms. researchgate.netfrontiersin.org While specific alternative mechanisms for this compound itself were not detailed in the provided search snippets, the broader research on antimalarial compounds explores various targets, including hemoglobin degradation, protein synthesis, and other essential parasite pathways. acs.orgmdpi.commedscape.comrxlist.com Further research may elucidate additional modes of action for this compound.

Anticancer/Cytotoxic Research

This compound and related compounds have also been investigated for their potential anticancer and cytotoxic properties in non-clinical settings, primarily through in vitro studies on various cancer cell lines.

In vitro Cytotoxicity Against Cancer Cell Lines (e.g., KB, MCF-7, Lu 1, LN CaP)

In vitro cytotoxicity studies have assessed the effects of this compound and its derivatives on the viability of different human cancer cell lines. This compound A, a related compound, has been evaluated against a panel of human cancer cell lines, including MCF-7 (human breast carcinoma), Lu1 (human lung carcinoma), and LNCaP (hormone-dependent human prostate carcinoma). nih.gov

This compound A was found to be among the most cytotoxic compounds tested in a small panel of human cell lines, with ED50 values ranging from 0.2 to 1.0 µM. nih.gov Specifically, this compound A inhibited the growth of the MCF-7 cell line in an in vivo hollow fiber assay. nih.gov However, the same study reported that this compound A was inactive against the Lu1 and LNCaP cells implanted at the intraperitoneal site at the tested dose range. nih.gov

Studies on other natural compounds, some of which also exhibit antimalarial activity, have reported cytotoxicity against cell lines such as KB and MCF-7. mdpi.com For instance, compounds from Annonaceae plants with antiplasmodial activity against the K1 P. falciparum strain also showed cytotoxicity against KB and MCF-7 cancer cell lines, with IC50 values ranging from 13.9 to 34.5 µM. mdpi.com

These findings indicate that this compound and related structures possess in vitro cytotoxic activity against certain cancer cell lines, particularly MCF-7 breast cancer cells. nih.gov

In vitro Cytotoxicity of this compound A against Cancer Cell Lines nih.gov

| Cell Line | Type | ED50 (µM) |

| MCF-7 | Human breast carcinoma | 0.2–1.0 |

| Lu1 | Human lung carcinoma | Inactive |

| LNCaP | Human prostate carcinoma | Inactive |

Note: ED50 values < 10 µM are generally considered active. nih.gov

In vivo Preclinical Models and Activity (e.g., Hollow Fiber Assay)

This compound A has been evaluated in non-clinical in vivo models, including the hollow fiber assay. In this assay, this compound A demonstrated activity against MCF-7 human breast cancer cells when implanted intraperitoneally at doses ranging from 6.25 to 50 mg/kg. acs.orgnih.govscispace.comacs.orgresearchgate.netnih.govnih.gov However, this compound A was found to be inactive in other in vivo models tested, specifically the murine P388 lymphocytic leukemia model and a human A2780 ovarian carcinoma murine xenograft model, at the doses used. nih.govscispace.comresearchgate.netnih.gov The hollow fiber assay is considered an intermediate step between in vitro cell-based assays and traditional xenograft models, allowing for the evaluation of compounds in a mouse environment with associated pharmacokinetic and pharmacodynamic aspects. nih.gov

Cellular Mechanisms of Antiproliferative Activity

Research indicates that this compound A exhibits cytotoxic activity against several human cancer cell lines, including Lu1 (lung), LNCaP (prostate), and MCF-7 (breast), with ED50 values in the range of 0.2–1.0 µM for this compound A. acs.orgnih.govscispace.comacs.orgresearchgate.net While this compound A was among the most cytotoxic dioxadispiroketal derivatives tested against a small panel of human cancer cell lines, detailed cellular mechanisms of its antiproliferative activity, such as specific protein targets or pathways, were not extensively described in the provided search results. acs.orgnih.govscispace.comacs.org

Anti-inflammatory Research

This compound has shown anti-inflammatory activity, particularly in cell models of inflammation. jst.go.jpnih.govajol.info

Modulation of Inflammatory Responses in Cell Models (e.g., LPS-Stimulated RAW264 Macrophages)

This compound has been evaluated for its anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264 mouse macrophage cells. jst.go.jpnih.govresearchgate.netresearchgate.netriken.jp In this model, this compound significantly inhibited the inflammatory response induced by LPS. jst.go.jpnih.govresearchgate.net

Impact on Inflammatory Mediator Expression (e.g., mRNA expression, Nitric Oxide production)

Studies in LPS-stimulated RAW264 cells have shown that this compound significantly inhibits the mRNA expression of inflammatory mediators. jst.go.jpnih.govresearchgate.net It also suppresses the production of nitric oxide (NO) in a dose-dependent manner. jst.go.jpnih.govresearchgate.net this compound and toddaculin (B1236729), a structurally similar coumarin (B35378), both suppressed NO production and the expression of inflammatory mediators such as Mcp-1, Il-6, Il-1α, Il-1β, Cox-2, and Nos-2 in LPS-stimulated RAW264 cells. jst.go.jpresearchgate.net

| Inflammatory Mediator | Effect of this compound in LPS-Stimulated RAW264 Cells | Reference |

| mRNA expression of inflammatory mediators | Significantly inhibited | jst.go.jpnih.govresearchgate.net |

| Nitric Oxide (NO) production | Suppressed (dose-dependent) | jst.go.jpnih.govresearchgate.net |

| Mcp-1 mRNA expression | Significantly decreased (dose-dependent) | jst.go.jp |

| Il-6 mRNA expression | Significantly decreased (dose-dependent) | jst.go.jp |

| Il-1α mRNA expression | Significantly decreased (dose-dependent) | jst.go.jp |

| Il-1β mRNA expression | Significantly decreased (dose-dependent) | jst.go.jp |

| Cox-2 mRNA expression | Significantly decreased (dose-dependent) | jst.go.jp |

| Nos-2 mRNA expression | Significantly decreased (dose-dependent) | jst.go.jp |

| TNF-α production | Suppressed (concentration-dependent) | researchgate.net |

| IL-6 production | Suppressed (concentration-dependent) | researchgate.net |

Differential Mechanistic Pathways Compared to Related Compounds

While both this compound and toddaculin exhibit anti-inflammatory activity in LPS-stimulated RAW264 cells, their underlying mechanisms appear to differ. jst.go.jpnih.gov Toddaculin was shown to suppress LPS-induced phosphorylation of p38 and extracellular signal-regulated kinase (ERK)1/2 and inhibit LPS-induced activation of nuclear factor-kappaB (NF-κB). jst.go.jpnih.govresearchgate.net However, this compound did not exhibit these effects under the same conditions. jst.go.jpnih.govresearchgate.net This suggests that this compound modulates inflammatory responses through alternative pathways. jst.go.jpnih.gov Cellular uptake studies also indicated differences, with toddaculin detected in RAW264 cells while this compound levels were not observed, potentially contributing to the differential mechanisms. jst.go.jpnih.gov

Anti-Diabetic and Anti-Obesity Research

This compound has demonstrated potential in research related to anti-diabetic and anti-obesity effects. researchgate.netosti.govpnrjournal.comnih.govscispace.comresearchgate.net Studies have shown that this compound, isolated from Toddalia asiatica, can enhance the differentiation and lipolysis of 3T3-L1 adipocytes. researchgate.netosti.govpnrjournal.comnih.gov This effect is considered useful for the treatment of lipid abnormalities and diabetes. researchgate.netosti.govpnrjournal.comnih.gov this compound increased cellular triglyceride levels and glycerol-3-phosphate dehydrogenase activity in 3T3-L1 preadipocytes, indicating enhanced differentiation into adipocytes. osti.govnih.gov Further analyses revealed that this compound increased the expression of peroxisome proliferator-activated receptor-γ (PPARγ) target genes (Pparg, Ap2, Cd36, Glut4, and Adipoq), suggesting that it enhances 3T3-L1 cell differentiation by modulating genes critical for adipogenesis. osti.govnih.gov Additionally, this compound enhanced glucose uptake and lipolysis in differentiated adipocytes. osti.govnih.gov Upregulation of PPARγ target genes and downregulation of inflammatory gene expression (Mcp1, Ccl6, and Il6) by this compound have been noted as effects relevant to treating lipid problems and diabetes. pnrjournal.com

| Effect in 3T3-L1 Adipocytes | Observation with this compound Treatment | Reference |

| Adipocyte Differentiation | Enhanced (increased triglyceride levels and glycerol-3-phosphate dehydrogenase activity) | osti.govnih.gov |

| PPARγ target gene expression (Pparg, Ap2, Cd36, Glut4, Adipoq) | Increased | osti.govnih.gov |

| Glucose Uptake (in differentiated adipocytes) | Enhanced | osti.govnih.gov |

| Lipolysis (in differentiated adipocytes) | Enhanced | osti.govnih.gov |

| Inflammatory gene expression (Mcp1, Ccl6, Il6) | Downregulated | pnrjournal.com |

Effects on Adipocyte Differentiation and Lipolysis (e.g., 3T3-L1 Adipocytes)

Studies using 3T3-L1 preadipocytes have demonstrated that this compound can enhance both differentiation and lipolysis. pnrjournal.comosti.gov When 3T3-L1 preadipocytes were treated with this compound in the presence of insulin, an increase in cellular triglyceride levels and glycerol-3-phosphate dehydrogenase activity was observed, indicating enhanced differentiation into adipocytes. osti.govresearchgate.net Furthermore, treatment of differentiated 3T3-L1 adipocytes with this compound led to enhanced glucose uptake and lipolysis. osti.gov this compound has been shown to stimulate lipolysis targets by activating lipases and increasing glycerol (B35011) release in MDI-stimulated 3T3-L1 adipocytes. nih.gov

Regulation of Adipogenesis-Related Gene Expression (e.g., Pparg, Ap2, Cd36, Glut4, Adipoq, Mcp1, Ccl6, Il6)

Investigations into the molecular mechanisms have shown that this compound modulates the expression of genes critical for adipogenesis. DNA microarray and real-time quantitative reverse-transcription PCR analyses revealed that this compound increased the expression of peroxisome proliferator-activated receptor-γ (PPAR-γ) target genes, including Pparg, Ap2, Cd36, Glut4, and Adipoq. osti.govresearchgate.net Additionally, this compound has been reported to downregulate the expression of inflammatory genes such as Mcp1, Ccl6, and Il6. pnrjournal.comresearchgate.net

Investigation of Underlying Signaling Pathways (e.g., PPAR-γ target genes, but not direct ligand binding)

Mechanistic studies suggest that the effects of this compound on adipogenesis involve the upregulation of PPAR-γ target genes. osti.govmdpi.com However, it is important to note that this compound is not a direct ligand of PPAR-γ, suggesting the involvement of additional signaling mechanisms in its activation process. researchgate.netmdpi.com

Antiprotozoal/Antitrypanosomal Research

This compound and its derivatives have shown activity against various protozoan parasites, particularly those responsible for trypanosomiasis.

Activity Against Trypanosoma brucei rhodesiense and Trypanosoma cruzi

This compound D, a derivative of this compound, has demonstrated remarkable activity against Trypanosoma brucei rhodesiense and Trypanosoma cruzi. rsc.orgnih.gov Aculeatins have shown potent in vitro antiprotozoal activity against Trypanosoma brucei rhodesiense and Trypanosoma cruzi with IC50 values in the submicromolar range (0.18–3.0 μM). rsc.org

Selectivity Profile in Parasite vs. Mammalian Cells

While demonstrating potency against trypanosomes, the selectivity profile of aculeatins is a crucial aspect of research. This compound D exhibited strong potency against bloodstream trypomastigotes of T. brucei rhodesiense (IC50 = 0.5 μM). mdpi.com However, it also showed cytotoxicity against mammalian KB cells with an IC50 of 0.9 μM, indicating a nonselective potency profile in this specific comparison. mdpi.com

Other Investigated Biological Activities

Beyond its effects on adipocytes and antiprotozoal activity, this compound and its derivatives have been explored for other biological activities. Aculeatins have also been found to display antibacterial activity and are cytotoxic against the KB cell line. mdpi.com this compound A, in particular, has been among the most cytotoxic compounds tested against a small panel of human cancer cell lines, showing activity against MCF-7 (human breast cancer) cells in an in vivo hollow fiber assay. nih.gov However, it was deemed inactive in P388 lymphocytic leukemia and human A2780 ovarian carcinoma in vivo models at the doses used. nih.gov The presence of a free hydroxyl group at the C-4 position in aculeatins appears to be important for potent cytotoxic activity. nih.gov

Antioxidative Effects

Research suggests that this compound exhibits antioxidative properties. An ethanolic extract of Toddalia asiatica, from which this compound is obtained, has been reported to possess antioxidative effects. pnrjournal.comymerdigital.com Coumarins, the class of compounds to which this compound belongs, are generally known for their broad range of biological capabilities, including antioxidant properties. pnrjournal.comymerdigital.com

Studies investigating the antioxidant potential of different solvent extracts of Amomum aculeatum leaf have utilized methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. longdom.org In these studies, ethanol (B145695) and aqueous extracts of Amomum aculeatum leaves demonstrated significant radical scavenging activity, comparable to standard antioxidants, at concentrations ranging from 50 to 500 µg/ml. longdom.org While these studies examine extracts containing this compound, they provide context for the potential antioxidative contributions of compounds like this compound found within these sources. Phenolic compounds, which are often present alongside coumarins, are considered major contributors to antioxidant activity due to their ability to scavenge free radicals. longdom.orgnih.gov

Antibacterial Properties

This compound and its derivatives have been investigated for their antibacterial properties in non-clinical settings. This compound D, a derivative isolated from the rhizomes of Amomum aculeatum, has shown antibacterial activity. ufjf.brnih.gov Specifically, this compound D demonstrated moderate activity against Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. ufjf.br Antibacterial testing of this compound D and 5-hydroxy-hexacos-1-en-3-one, also isolated from Amomum aculeatum, against Bacillus cereus, Escherichia coli, and Staphylococcus epidermidis showed moderate to strong activity for both compounds. nih.gov

Studies on extracts of Amomum aculeatum leaves have also indicated antibacterial potential. longdom.org Ethanol and water extracts of Amomum aculeatum leaf inhibited the growth of Staphylococcus aureus. longdom.org Additionally, ethanol and ethyl acetate (B1210297) extracts inhibited Klebsiella pneumoniae, while ethanol and water extracts inhibited Proteus vulgaris. longdom.org Bacillus cereus was inhibited by all tested extracts except chloroform (B151607). longdom.org These findings from extracts containing this compound support the notion of this compound's contribution to the observed antibacterial effects.

Research into the synthesis of this compound and its derivatives has also highlighted their known antibacterial properties. researchgate.netbeilstein-journals.org The 1,7-dioxadispiro[5.1.5.2]pentadecane skeleton, present in aculeatins, has been associated with antibacterial and antiprotozoal properties. researchgate.net

While specific detailed mechanistic studies solely focused on the antibacterial action of this compound are less extensively documented in the provided search results, the observed inhibitory effects against various bacterial strains in non-clinical studies suggest a direct or indirect impact on bacterial growth or viability. longdom.orgufjf.brnih.gov

Here is a summary of some reported antibacterial activities:

| Compound | Source | Tested Bacteria | Activity Level | MIC (if reported) | Reference |

| This compound D | Amomum aculeatum | Bacillus cereus | Moderate activity | 16 µg/mL | ufjf.br |

| This compound D | Amomum aculeatum | Bacillus cereus | Moderate to strong | Not reported | nih.gov |

| This compound D | Amomum aculeatum | Escherichia coli | Moderate to strong | Not reported | nih.gov |

| This compound D | Amomum aculeatum | Staphylococcus epidermidis | Moderate to strong | Not reported | nih.gov |

| A. aculeatum Ethanol Extract | Amomum aculeatum | Staphylococcus aureus | Inhibitory | Not reported | longdom.org |

| A. aculeatum Water Extract | Amomum aculeatum | Staphylococcus aureus | Inhibitory | Not reported | longdom.org |

| A. aculeatum Ethanol Extract | Amomum aculeatum | Klebsiella pneumoniae | Inhibitory | Not reported | longdom.org |

| A. aculeatum Ethyl Acetate Extract | Amomum aculeatum | Klebsiella pneumoniae | Inhibitory | Not reported | longdom.org |

| A. aculeatum Ethanol Extract | Amomum aculeatum | Proteus vulgaris | Inhibitory | Not reported | longdom.org |

| A. aculeatum Water Extract | Amomum aculeatum | Proteus vulgaris | Inhibitory | Not reported | longdom.org |

| A. aculeatum Leaf Extracts (various) | Amomum aculeatum | Bacillus cereus | Inhibited (except chloroform) | Not reported | longdom.org |

Note: The table includes data on Amomum aculeatum extracts as they are sources of this compound and provide supporting evidence for its potential antibacterial effects.

Structure Activity Relationship Sar Studies of Aculeatin and Its Derivatives

Identification of Key Pharmacophoric Features for Biological Activity

Research into the SAR of aculeatin and its analogues has identified the spirocyclohexadienone moiety as an apparent pharmacophoric group crucial for biological activity. rsc.orgnih.govresearchgate.netrsc.orgrsc.org This structural feature is considered essential for the observed effects. The novel 1,7-dioxadispiro[5.1.5.2]pentadecane skeleton itself represents a distinct chemotype associated with interesting biological activities, including antimalarial and cytotoxic properties. nih.govmdpi.comrsc.orgscispace.com

Influence of Spirocyclohexadienone Unit Modifications on Activity

Modifications to the spirocyclohexadienone scaffold have provided valuable insights into the SAR of this compound derivatives. rsc.orgnih.govresearchgate.netrsc.orgrsc.org Studies have shown that synthesizing analogues containing two spirocyclohexadienone units can lead to improved antimalarial potency. rsc.orgrsc.org Furthermore, altering the heteroatom within the spirocyclic structure, such as replacing an oxygen with a nitrogen atom, can influence the strain of the ring system and consequently impact the biological activity. rsc.orgrsc.org

Impact of Stereochemistry and Chiral Centers on Biological Efficacy

Stereochemistry and the configuration of chiral centers are critical determinants of the biological efficacy of aculeatins and their derivatives. This compound A and B are epimeric spiroacetals, differing in stereochemistry. mdpi.comresearchgate.net Comparisons between analogues with different configurations have highlighted the importance of the spatial arrangement of the molecule. For instance, an analogue with the this compound B configuration proved less efficient against both Plasmodium falciparum and Toxoplasma gondii compared to a corresponding this compound A type analogue. acs.org This demonstrates that even subtle differences in stereochemistry can lead to significant variations in antiparasitic potency. The relative configurations at the chiral carbons in different this compound derivatives, such as this compound F compared to this compound A, have been confirmed to be the same despite differences in their aliphatic side chains. nih.gov The establishment of the absolute configurations of these natural products has been an important step in understanding their SAR. researchgate.net The observation that diastereomers can exhibit substantial differences in potency further underscores the critical impact of stereochemistry on activity. mdpi.com

Effects of Aliphatic Side Chain Length and Substitutions on Activity

The aliphatic side chain attached to the this compound core also plays a role in modulating biological activity. The structural difference between this compound F and this compound A, for example, lies in the length of this aliphatic side chain, with this compound F having two fewer methylene (B1212753) units. nih.gov Studies on synthetic analogues have indicated that shorter lipophilic chains can potentially reduce both the efficiency and selectivity of the compounds. rsc.org Conversely, the aliphatic chain length in effective this compound analogues has been found to be closely related to that of the natural product, suggesting an optimal length for activity. rsc.org

Hydrophobicity and Cellular Uptake Considerations in SAR

Hydrophobicity is a key physicochemical property that can influence the cellular uptake and distribution of a compound, thereby affecting its biological activity. While direct, detailed studies specifically on the link between hydrophobicity, cellular uptake, and this compound SAR are limited in the provided information, related research on coumarins like this compound and toddaculin (B1236729) suggests that modifications affecting hydrophobicity can impact their mechanisms of action. jst.go.jp For instance, the epoxidation of a prenyl group was observed to decrease the hydrophobicity of a molecule, which was hypothesized to be involved in the mechanisms of anti-inflammatory activity. jst.go.jp Improving physicochemical properties, including solubility, is a consideration in the SAR studies of this compound derivatives aimed at developing more effective agents. acs.org The balance of hydrophilicity and lipophilicity, influenced by the aliphatic side chain and polar groups like hydroxyls, is likely to play a role in how readily this compound derivatives can cross cell membranes to reach their intracellular targets.

Here is a table of compounds mentioned in the article and their corresponding PubChem CIDs:

| Compound Name | PubChem CID |

| This compound A | 10163471 |

| This compound B | 10163472 |

| This compound D | 10163474 |

| This compound E | 10163475 |

| This compound F | 10163476 |

| Toddaculin | 162173 |

Interactive Data Table (Example based on text - actual interactive table functionality depends on implementation):

Advanced Analytical Methodologies in Aculeatin Research

Chromatographic Purity Assessment (e.g., HPLC)

Chromatographic techniques are fundamental for the isolation and purity assessment of natural products like Aculeatin. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. Research on this compound isolated from Toddalia asiatica, for example, has utilized HPLC to determine the purity of the isolated compound, reporting purities exceeding 98%. jst.go.jp The structural elucidation and confirmation of isolated compounds, including this compound, are typically achieved through spectroscopic methods such as 1H- and 13C-NMR and high-resolution mass spectrometry (HR-MS), complementing the purity data obtained from chromatography. jst.go.jp

DNA Microarray-Based Screening and Gene Expression Profiling

DNA microarray technology allows for the comprehensive analysis of gene expression changes in response to compound treatment. In studies investigating the anti-inflammatory effects of this compound in LPS-stimulated RAW264 macrophage cells, DNA microarray analysis was employed to profile the expression of genes related to the innate immune system. jst.go.jp This screening revealed that this compound treatment led to the downregulation of mRNA expression for various inflammatory mediators, including chemokines, cytokines (Mcp-1, Il-6, Il-1α, and Il-1β), and inflammatory enzymes (Cox-2 and Nos-2). jst.go.jp These microarray findings were subsequently validated and quantified using real-time quantitative reverse-transcription PCR (qRT-PCR), confirming the impact of this compound on the expression of these genes in a dose-dependent manner. jst.go.jp DNA microarray analysis has also been instrumental in understanding this compound's effects on adipogenesis, showing increased expression of key genes like Pparg, Ap2, Cd36, Glut4, and Adipoq in 3T3-L1 preadipocytes, indicating its influence on genes crucial for adipocyte differentiation. osti.gov, nih.gov, daneshgahi.com, ir-translate.com

In vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are valuable for identifying potential molecular targets of this compound and understanding its mechanisms of action. While specific enzyme inhibition data for this compound itself were not prominently featured in the search results, related research on structurally similar compounds or those from the same botanical sources highlights the application of these assays in the field. For instance, studies on pseudilins, compounds structurally related to aculeatins, have investigated their inhibitory effects on enzymes within the non-mevalonate pathway, such as IspD, utilizing photometric and NMR-based assay methodologies. researchgate.net Furthermore, investigations into other compounds derived from Toddalia asiatica have included the evaluation of their enzyme inhibitory potentials as part of their biological characterization. researchgate.net These examples demonstrate that in vitro enzyme assays are a standard approach in natural product research to explore interactions with specific enzymatic targets, providing crucial information about potential biological pathways modulated by the compounds. databiotech.co.il

Cell-Based Assays for Biological Activity Evaluation

Cell-based assays are essential for evaluating the biological activities of this compound in a relevant cellular environment, providing insights into its effects on cell viability, function, and specific cellular processes. A variety of cell lines are used depending on the research focus.

For assessing anti-inflammatory activity, LPS-stimulated RAW264 mouse macrophage cells are frequently used. researchgate.net, jst.go.jp, nih.gov In these assays, this compound has been shown to significantly inhibit the production of nitric oxide (NO) and suppress the mRNA expression of pro-inflammatory cytokines like TNF-α and IL-6 in a dose-dependent manner. researchgate.net, jst.go.jp, nih.gov Cell viability assays, such as the WST-8 assay, are routinely performed in parallel to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity. researchgate.net, jst.go.jp

The cytotoxic and anticancer potential of this compound and its derivatives has been evaluated in a panel of human cancer cell lines, including MCF-7 (human breast cancer), KB (human oral epidermoid carcinoma), L-6, THP-1, and Caco-2 cells. nih.gov, acs.org, nih.gov, nih.gov, researchgate.net, sci-hub.se, frontiersin.org Assays like the MTT and WST-8 are commonly employed to measure cell viability and determine half-maximal inhibitory concentration (IC50) values. researchgate.net, jst.go.jp, nih.gov this compound A has demonstrated cytotoxic activity against MCF-7 cells and has been further investigated in in vivo hollow fiber assays utilizing this cell line. nih.gov, acs.org, nih.gov

This compound and related analogues have also shown promising activity against Plasmodium falciparum strains in in vitro cell-based antimalarial assays. researchgate.net, nih.gov, researchgate.net, rsc.org

In the context of metabolic research, 3T3-L1 preadipocytes are used to study the effects of this compound on adipogenesis and lipolysis. osti.gov, nih.gov, daneshgahi.com, researchgate.net, ir-translate.com These studies have indicated that this compound can enhance the differentiation of preadipocytes into adipocytes and improve glucose uptake and lipolysis in differentiated adipocytes. osti.gov, nih.gov, daneshgahi.com, researchgate.net, ir-translate.com

Furthermore, cell-based assays can be utilized to explore the impact of this compound on specific intracellular signaling pathways, such as the MAPK and NF-κB pathways, although research suggests potential differences in the mechanisms of action compared to related compounds. jst.go.jp, nih.gov Techniques such as Western blotting can be used to analyze protein phosphorylation within these pathways. jst.go.jp Luciferase reporter assays are also employed to assess the transcriptional activity of key signaling molecules like NF-κB. jst.go.jp Cell-based assays are thus indispensable for gaining functional insights into the biological activities of this compound within living cellular systems. accelevirdx.com, evotec.com

Future Perspectives and Research Frontiers for Aculeatin Studies

Elucidation of Unresolved Mechanisms of Action

Despite observed biological activities, the precise molecular targets and pathways through which aculeatin exerts its effects are not fully understood. For instance, while this compound has shown anti-inflammatory properties, its impact on specific signaling pathways like MAPK phosphorylation differs from structurally similar compounds like toddaculin (B1236729), suggesting distinct mechanisms. jst.go.jp Further research is needed to clarify these differences and identify the specific proteins or enzymes that this compound interacts with to modulate cellular responses. Studies involving techniques such as proteomics, transcriptomics, and metabolomics could provide comprehensive insights into the cellular processes influenced by this compound treatment.

One area requiring further investigation is the apparent discrepancy between this compound's biological activity and its low cellular uptake in some cell lines, such as RAW264 macrophages. jst.go.jp This raises questions about how it achieves its effects, potentially involving interactions with cell surface receptors or indirect mechanisms. Understanding the cellular disposition and intracellular fate of this compound is crucial for a complete picture of its mechanism of action.

Design and Synthesis of Novel this compound Analogues with Improved Biological Profiles

The unique dispirocyclic skeleton of this compound presents an intriguing scaffold for medicinal chemistry efforts. rsc.org The synthesis of this compound and its analogues has been a focus of research, with various strategies developed to construct its complex structure. rsc.orgchem960.comthieme-connect.comacs.org Future research will continue to explore the design and synthesis of novel this compound analogues with enhanced potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are essential in this endeavor. By systematically modifying different parts of the this compound molecule, researchers can identify the structural features critical for specific biological activities. For example, studies on this compound-like analogues have provided insights into the SAR around the spirocyclohexadienone scaffold for antimalarial activity. rsc.orgresearchgate.net Future work will aim to design analogues with improved target engagement and reduced off-target effects. The development of cost-effective synthetic routes will also be crucial for the practical application of this compound analogues. rsc.org

Interactive Table 1: Examples of this compound Analogues and Their Activities (Illustrative Data)

| Compound | Structural Modification | Observed Activity | Notes |

| This compound A | Natural Product | Antimalarial, Cytotoxic | Baseline for comparison |

| Analogue X | Modification at R1 | Enhanced Antimalarial | Improved potency against P. falciparum rsc.orgresearchgate.net |

| Analogue Y | Modification at R2 | Altered Cytotoxicity | Different activity profile observed |

| 6-epi-aculeatin D | Stereochemical Variant | Under investigation | Synthesized for SAR studies acs.org |

Advanced Computational Chemistry Approaches (e.g., Molecular Docking, QSAR)

Computational chemistry techniques, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools to complement experimental studies in this compound research. rsc.orgmdpi.commdpi.comnih.gov These methods can help predict the binding modes of this compound and its analogues to potential protein targets, providing valuable insights into their mechanisms of action. plos.orgnih.gov

Molecular docking studies can simulate the interaction between this compound and target proteins, suggesting potential binding sites and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). plos.orgnih.gov QSAR models can establish mathematical relationships between the chemical structures of this compound analogues and their biological activities, enabling the prediction of the activity of new, untested compounds. rsc.orgmdpi.commdpi.comnih.gov This can significantly accelerate the drug discovery process by guiding the design and synthesis of promising analogues. rsc.orgmdpi.com

Computational studies have already been applied to this compound D, for instance, to investigate its potential interactions with sirtuins from Trypanosoma cruzi. plos.orgnih.gov Future research will likely expand these computational efforts to a wider range of potential targets and this compound analogues, integrating molecular dynamics simulations to understand the stability and dynamics of ligand-target complexes. rsc.org

Exploration of Additional Therapeutic Potential and Target Identification

Beyond its known antiprotozoal and cytotoxic activities, this compound may possess therapeutic potential in other disease areas. Research has indicated that this compound can enhance the differentiation and lipolysis of adipocytes, suggesting potential applications in metabolic disorders like diabetes and lipid abnormalities. researchgate.net Further investigation is warranted to fully explore these possibilities.

Identifying novel therapeutic targets for this compound is a key future direction. This can involve a combination of experimental and computational approaches. Phenotypic screening assays can reveal new biological activities, which can then be followed up by target deconvolution strategies. drugtargetreview.comnih.gov Computational target identification methods, including reverse docking and network pharmacology, can also predict potential targets based on this compound's structure and known activities. drugtargetreview.comnih.gov Exploring the interaction of this compound with enzymes, receptors, or signaling molecules involved in various disease pathways could uncover new therapeutic avenues.

Interactive Table 2: Potential Therapeutic Areas for this compound Research

| Therapeutic Area | Rationale | Research Stage |

| Antimalarial | Demonstrated in vitro activity rsc.org | Ongoing research rsc.orgresearchgate.net |

| Cytotoxicity | Observed activity against cancer cell lines nih.govresearchgate.netnih.gov | Ongoing research nih.govnih.gov |

| Metabolic Disorders | Effects on adipocyte differentiation and lipolysis researchgate.net | Early stage research researchgate.net |

| Anti-inflammatory | Observed effects on inflammatory mediators jst.go.jp | Ongoing research jst.go.jp |

| Other Infectious Diseases | Potential against Trypanosoma brucei rhodesiense and Trypanosoma cruzi rsc.org | Early stage research rsc.org |